molecular formula C7H7BrN4O B13337463 (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

Cat. No.: B13337463
M. Wt: 243.06 g/mol
InChI Key: NSLKZCNXMVMLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at position 4, a bromine atom at position 7, and a hydroxymethyl group at position 3.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

InChI

InChI=1S/C7H7BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11)

InChI Key

NSLKZCNXMVMLCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1CO)C(=NC=N2)N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of compounds like (4-Amino-7-bromopyrrolo[2,1-f]triazin-5-yl)methanol typically involves multiple steps, including ring formation, halogenation, and functional group modification. Here’s a hypothetical approach based on similar compounds:

  • Ring Formation : The pyrrolo[2,1-f]triazine core can be formed through a series of reactions involving aminopyrroles and formamidine derivatives, similar to the synthesis of related compounds like 7-bromopyrrolo[2,1-f]thiazin-4-amine .

  • Halogenation : Introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine itself, under controlled conditions.

  • Functional Group Modification : The addition of a methanol group could involve reactions like nucleophilic substitution or reduction of a precursor functional group.

Specific Preparation Steps

Given the lack of specific information on (4-Amino-7-bromopyrrolo[2,1-f]triazin-5-yl)methanol , we can consider analogous processes:

  • Starting Materials : Tert-butyl carbazate and 2,5-dimethoxy tetrahydrofuran could serve as starting materials for forming the pyrrole ring, similar to the synthesis of 7-bromopyrrolo[2,1-f]thiazin-4-amine .

  • Ring Closure and Bromination : Formamidine acetate could be used for ring closure, followed by bromination using a brominating agent.

  • Methanol Group Introduction : This step might involve the reduction of an aldehyde or the use of a Grignard reagent followed by oxidation.

Data and Research Results

Compound CAS Number Molecular Weight Molecular Formula
(4-Amino-7-bromopyrrolo[2,1-f]triazin-5-yl)methanol 1911567-45-7 243.06 C7H7BrN4O

Table 1: Basic Information on (4-Amino-7-bromopyrrolo[2,1-f]triazin-5-yl)methanol

While specific research results for this compound are limited, related compounds like 4-amino-7-iodopyrrolo[2,1-f]triazine have been synthesized with high yields using iodine monochloride and N-iodosuccinimide.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

There seems to be a misunderstanding in the query. The user is asking about "(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol," but the provided search results largely focus on "7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine," which is a different chemical compound . Overlapping information exists, as 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a component in the synthesis of Remdesivir .

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, also known as 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine, is a chemical compound with the CAS number 937046-98-5 . Synonyms include 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine and MFCD09033848 . The molecular weight is 213.04 .

Applications

  • As an Intermediate in Drug Synthesis 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the synthesis of Remdesivir, an antiviral drug . It is a building block in creating the nucleobase tert-butyl(7-bromopyrrolo[2,1-f] [1,2,4] triazin-4-yl) carbamate .
  • Antiviral Research It is also used in research involving RNA viruses, including Flaviviridae, Orthomyxoviridae, Paramyxoviridae, Picornaviridae, and Coronaviridae . Compound 3a (R = CN) displayed broader spectrum activity (HCV, YFV, DENV-2, Influenza A, Parainfluenza 3 and SARS-CoV .

Mechanism of Action

The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name / Core Structure Substituents Key Features Molecular Weight (g/mol) Notable Properties
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol 4-NH2, 7-Br, 5-CH2OH Bromine enhances electrophilicity; methanol improves solubility ~284.1 (estimated) Potential for hydrogen bonding via -OH and -NH2
7-(4-Pyridylmethylamino)-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one 7-(4-pyridylmethylamino), 2-Ph Planar triazolo-triazine core; pyridylmethylamino enhances π-stacking 319.3 High planarity (r.m.s. deviation: 0.0215 Å) improves crystallinity
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol 4-NH2, 5-CH2-piperidine, aryl substituents Crystalline forms with enhanced stability ~428.5 (estimated) Pharmaceutical applications in cancer therapy due to improved bioavailability
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine 4-NH2, 7-I Larger halogen (I) increases molecular weight and polarizability 312.1 Potential for radioimaging or targeted therapies

Key Observations:

  • Halogen Effects: Bromine at position 7 (target compound) provides moderate electron-withdrawing effects compared to iodine in 4-amino-7-iodo analogs, which may alter reactivity in cross-coupling reactions . Fluorine-containing analogs (e.g., 7-(4-fluorobenzylamino) derivatives) exhibit reduced steric hindrance, favoring planar molecular geometries .
  • Solubility Modifiers: The hydroxymethyl (-CH2OH) group in the target compound enhances water solubility compared to methyl (-CH3) or cyano (-CN) substituents seen in related compounds (e.g., C12H13N5O4, MW 291.26) .
  • Crystallinity: Methanol disolvate forms (e.g., in triazolo-triazine derivatives) improve crystal packing efficiency, a property critical for pharmaceutical formulation .

Key Observations:

  • The target compound likely shares synthetic steps with analogs, such as halogenation (e.g., bromination at position 7) and functionalization of the hydroxymethyl group.
  • Methanol is a common solvent for recrystallization across multiple analogs, suggesting its utility in isolating polar derivatives .

Biological Activity

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol, with the CAS number 1443531-92-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H7_7BrN4_4O
  • Molecular Weight : 243.06 g/mol
  • Appearance : Solid
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against FaDu cells (human pharyngeal squamous cell carcinoma), with an IC50 value of approximately 1.73 μM. The mechanism involves inducing apoptosis through the activation of caspase pathways and autophagy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity suggests potential therapeutic applications in treating inflammatory diseases without the common side effects associated with non-selective COX inhibitors .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EC50 ValueMechanism of Action
AntiproliferativeFaDu (HTB-43)1.73 μMInduction of apoptosis
Anti-inflammatoryCOX-2 Inhibition-Selective inhibition
CytotoxicityMCF-7 (Breast Cancer)-G2/M phase arrest

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested alongside standard chemotherapy agents. The results indicated that it not only inhibited cell growth but also reduced colony formation in clonogenic assays. This suggests its potential as a standalone or adjunct therapy in cancer treatment.

Case Study 2: Inflammatory Response Modulation

A study focusing on the anti-inflammatory properties revealed that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines in vitro. This positions it as a candidate for further development in managing chronic inflammatory conditions.

Q & A

Q. Table 1. SAR of Key Analogs

Substituent (C-5)VEGFR2 IC50_{50} (nM)Solubility (µg/mL)
-CH2_2OH12.345
-COOEt8.9120
-CONH2_215.728

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in EGFR inhibition may arise from variable expression levels in HeLa vs. MCF7 cells .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended targets (e.g., off-target kinase binding at >1 µM) .
  • Metabolic stability : Evaluate cytochrome P450 metabolism in liver microsomes. Brominated triazines may form reactive metabolites in CYP3A4-rich systems, altering observed activity .

Q. How can crystallography studies elucidate the compound’s binding mode with therapeutic targets?

  • Methodological Answer :
  • Co-crystallization : Soak the compound into kinase crystals (e.g., VEGFR2 PDB: 4ASD) at 10 mM concentration. Resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Binding analysis : Identify key interactions (e.g., hydrogen bonds between the 4-amino group and Glu885, bromine with Leu887 hydrophobic pocket) using PyMOL .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In silico modeling : Use SwissADME to predict logP (optimal range: 1–3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier penetration. The methanol group may increase TPSA, limiting CNS uptake .
  • MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability in lipid bilayers, critical for oral bioavailability .

Specialized Methodological Considerations

Q. How to design combination therapies using this compound and existing anticancer agents?

  • Methodological Answer :
  • Synergy screening : Use Chou-Talalay assays with cisplatin or paclitaxel. Calculate combination indices (CI <1 indicates synergy). The compound’s kinase inhibition may sensitize cells to DNA-damaging agents .
  • Resistance mitigation : Pre-treat cells with ABC transporter inhibitors (e.g., verapamil) to counteract efflux-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.